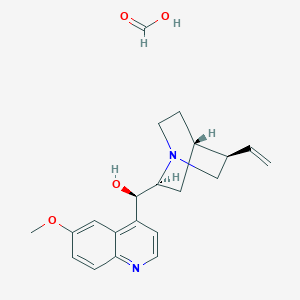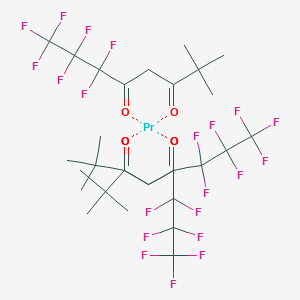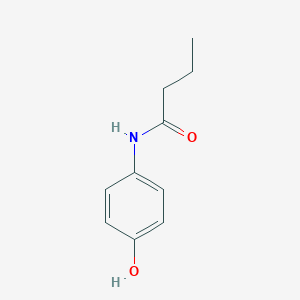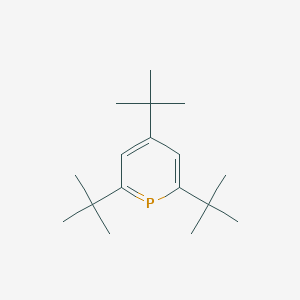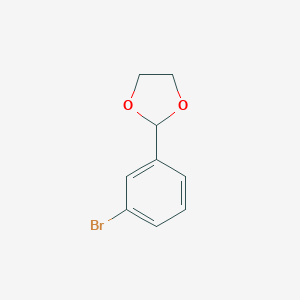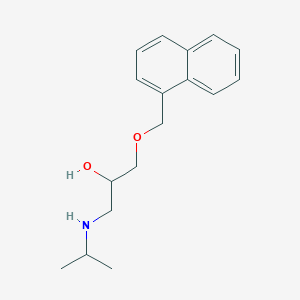
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-, also known as IPA-3, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2006 and has since been used in various studies to investigate the mechanism of action and physiological effects of different signaling pathways.
Mechanism of Action
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- works by inhibiting the activity of the protein Rac1, which is a member of the Rho GTPase family. Rac1 plays a key role in regulating cell migration, invasion, and adhesion. By inhibiting Rac1, 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- can block these processes and prevent cancer cells from spreading.
Biochemical and Physiological Effects:
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth and survival of cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, it has been shown to regulate the activity of various signaling pathways, including the Akt pathway.
Advantages and Limitations for Lab Experiments
One advantage of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- is that it is a small molecule inhibitor, which makes it easy to use in lab experiments. It is also relatively stable and has a long shelf life. However, one limitation of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-. One area of interest is the development of new inhibitors that target other members of the Rho GTPase family. Another area of interest is the development of new therapies that use 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- or other inhibitors to treat cancer and other diseases. Finally, there is a need for further research to better understand the mechanism of action and physiological effects of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- and other small molecule inhibitors.
Synthesis Methods
The synthesis of 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- involves a series of chemical reactions. The starting material is 1-naphthol, which is reacted with 1-bromo-3-chloropropane to form 1-(1-naphthyl)-3-chloropropane. This intermediate is then reacted with isopropylamine to form 1-(isopropylamino)-3-(1-naphthyl)-propane. Finally, this compound is reacted with sodium hydride and 1-bromo-2-methoxyethane to form 2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)-.
Scientific Research Applications
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- has been used in various scientific studies to investigate the role of different signaling pathways in various physiological processes. For example, it has been used to study the role of the Rho GTPase pathway in cancer cell migration and invasion. It has also been used to study the role of the Akt pathway in regulating cell growth and survival.
properties
CAS RN |
19343-21-6 |
|---|---|
Product Name |
2-Propanol, 1-(isopropylamino)-3-(1-naphthylmethoxy)- |
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
1-(naphthalen-1-ylmethoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C17H23NO2/c1-13(2)18-10-16(19)12-20-11-15-8-5-7-14-6-3-4-9-17(14)15/h3-9,13,16,18-19H,10-12H2,1-2H3 |
InChI Key |
CGWQTISTAGCHPU-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COCC1=CC=CC2=CC=CC=C21)O |
Canonical SMILES |
CC(C)NCC(COCC1=CC=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





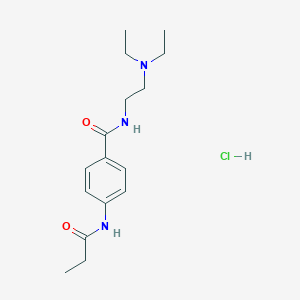
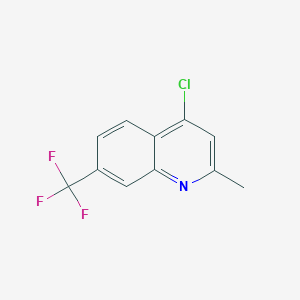
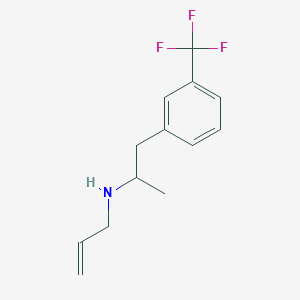
![1-Benzyl-2,3,4,9-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B93810.png)
